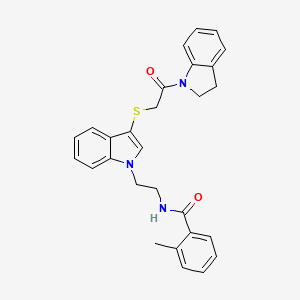

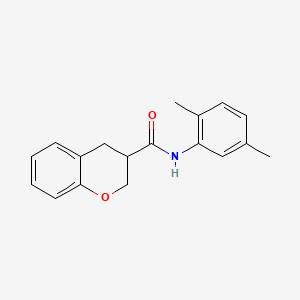

N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indolin-2-one derivatives are a class of compounds that have been studied for their bioactive properties . They are often used in the synthesis of various pharmaceuticals due to their potential biological activities .

Synthesis Analysis

The synthesis of indolin-2-one derivatives often involves nucleophilic and amidation reactions . These compounds can be synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

The molecular structure of indolin-2-one derivatives can be characterized using various spectroscopic techniques such as multinuclear NMR (1H, 13C and 77Se), IR and mass spectrometry .Chemical Reactions Analysis

Indolin-2-one derivatives can undergo various chemical reactions. For example, they can be used as acetylcholine esterase (AChE) inhibitors . They can also exhibit photochromic properties, changing their molecular configuration and structure upon exposure to UV light .Physical And Chemical Properties Analysis

The physical and chemical properties of indolin-2-one derivatives can be studied using UV–visible spectroscopy. These compounds can exhibit different photochromic behaviors, changing their absorption spectra upon exposure to UV light .Scientific Research Applications

- Alzheimer’s disease (AD) is a progressive neurodegenerative disorder characterized by memory loss and cognitive decline. The compound’s structural similarity to donepezil, a clinically used acetylcholinesterase (AChE) inhibitor for AD treatment, makes it relevant in this context .

- Researchers have synthesized indolin-2-one derivatives incorporating a 1-benzyl-1H-1,2,3-triazole moiety. Among these, compounds 4g and 3a demonstrated potent AChE inhibition. Docking assays provided insights into their structure-activity relationships .

- Several derivatives of this compound exhibit strong cytotoxicity against human cancer cell lines (SW620, PC3, and NCI-H23). Notably, compound 5g showed remarkable activity (IC50 values in the range of 0.65–7.17 µM), surpassing adriamycin, a positive control .

- Indoline derivatives, including those related to our compound, have been explored as multifunctional neuroprotective agents against ischemic stroke. Their antioxidant properties protect against oxidative stress-induced cell death .

- While most compounds showed weak DPPH free radical-scavenging activity, their potential in this area warrants further investigation .

- Spiropyran derivatives containing a conjugated cationic fragment in the 2H-chromene moiety have been synthesized. These compounds offer structural diversity and may find applications beyond the ones mentioned .

Alzheimer’s Disease Research

Anticancer Potential

Neuroprotective Agents for Ischemic Stroke

Free Radical Scavenging

Structural Characterization

Mechanism of Action

Target of Action

The primary targets of this compound, also known as N-[2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide, are N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) . These receptors play a crucial role in the nervous system, particularly in neuroprotection and battling ischemic stroke .

Mode of Action

The compound interacts with its targets, the NMDA-GluN2B receptors, exerting neuroprotective effects comparable to ifenprodil . It binds to these receptors, potentially modulating their activity .

Biochemical Pathways

The compound affects the biochemical pathways related to neuroprotection and ischemic stroke . It has shown significant protective effects against H2O2-induced death of RAW 264.7 cells . In oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage, the compound significantly elevated the cell survival rate .

Pharmacokinetics

The compound’s significant neuroprotective effects suggest it may have favorable bioavailability .

Result of Action

The compound’s action results in significant neuroprotective effects. It has shown protective effects against H2O2-induced death of RAW 264.7 cells . In OGD/R-induced neuronal damage, the compound significantly elevated the cell survival rate . It also dose-dependently lowered the LPS-induced secretion of inflammatory cytokines, including TNF-α, IL-6, and NO, by BV-2 cells .

Safety and Hazards

Future Directions

The future research directions for indolin-2-one derivatives could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . They could also be used for the development of photo-rewritable data storage and ultrahigh-resolution bioimaging .

properties

IUPAC Name |

N-[2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O2S/c1-20-8-2-4-10-22(20)28(33)29-15-17-30-18-26(23-11-5-7-13-25(23)30)34-19-27(32)31-16-14-21-9-3-6-12-24(21)31/h2-13,18H,14-17,19H2,1H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUFXDUTUSITNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)N4CCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide](/img/structure/B3011801.png)

![N-(4-methoxyphenethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B3011802.png)

![2-[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenoxy]acetic acid](/img/structure/B3011803.png)

![2-O-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B3011805.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenoxyacetamide](/img/structure/B3011808.png)

![N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide](/img/structure/B3011809.png)

![4-(2,2-difluoroethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid](/img/structure/B3011811.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3011816.png)